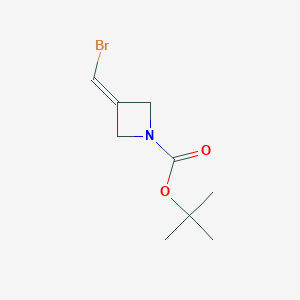

tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-(bromomethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h4H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTNGSPSWISNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CBr)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate typically involves the bromination of tert-butyl azetidine-1-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the methylene position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

化学反应分析

Types of Reactions:

Substitution Reactions: The bromomethylene group in tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate can undergo nucleophilic substitution reactions.

Elimination Reactions: The compound can also undergo elimination reactions to form azetidine derivatives with double bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Elimination: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF) are used to induce elimination reactions.

Major Products:

Substitution Products: Various substituted azetidine derivatives depending on the nucleophile used.

Elimination Products: Azetidine derivatives with double bonds.

科学研究应用

Synthesis of Pharmaceutical Intermediates

tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate serves as a critical intermediate in the synthesis of several biologically active compounds. Its derivatives have been explored for their potential in treating various diseases:

- JAK Inhibitors: The compound is involved in the synthesis of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and certain cancers. For instance, the synthesis of baricitinib, a JAK1/JAK2 inhibitor used for rheumatoid arthritis treatment, utilizes intermediates derived from azetidine structures .

Green Chemistry Approaches

Recent studies emphasize sustainable synthesis methods for this compound. A notable approach involves using microchannel reactors to enhance reaction efficiency and reduce waste, aligning with green chemistry principles . This method not only improves yield but also minimizes environmental impact, making it suitable for industrial applications.

Development of Antibacterial Agents

The compound has been investigated for its role in synthesizing novel aminoglycoside antibiotics. These derivatives exhibit significant antibacterial activity and are being studied for their effectiveness against resistant bacterial strains .

Case Study 1: Synthesis of Baricitinib Derivatives

A study demonstrated a streamlined approach to synthesize this compound as a precursor for baricitinib derivatives. The methodology involved several steps, including protection and deprotection reactions, leading to high yields suitable for industrial scale-up .

Case Study 2: Antimicrobial Applications

Research has shown that derivatives of this compound can be modified to enhance their antimicrobial properties. The modifications focus on varying substituents on the azetidine ring to improve activity against specific pathogens .

Comparative Analysis of Synthesis Methods

| Methodology | Yield (%) | Environmental Impact | Applicability |

|---|---|---|---|

| Traditional Synthesis | Variable | Moderate | Laboratory scale |

| Green Synthesis (Microchannel) | Up to 95% | Low | Industrial scale |

The green synthesis method demonstrates superior yield and reduced environmental impact compared to traditional methods, highlighting its potential for widespread application in pharmaceutical manufacturing.

作用机制

The mechanism of action of tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate is primarily based on its reactivity towards nucleophiles and bases. The bromomethylene group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Key Observations:

- Ring Size and Reactivity : Azetidine (4-membered) derivatives exhibit higher ring strain compared to pyrrolidine (5-membered) analogs, leading to faster reaction kinetics in ring-opening or functionalization reactions .

- Substituent Effects :

- Bromomethylene (C=Br) vs. Bromoethyl (CH₂CH₂Br): The conjugated double bond in bromomethylene enhances electrophilicity, favoring Michael additions or cycloadditions, whereas the bromoethyl group is more suited for nucleophilic substitutions (e.g., Suzuki couplings) .

- Fluorinated Derivatives: The introduction of fluorine (e.g., QM-8338) improves metabolic stability and lipophilicity (Log P ~2.5), critical for CNS-targeting pharmaceuticals .

- Biological Relevance: Compounds with amino-hydroxymethyl groups (e.g., CAS 1262411-27-7) show higher solubility (Log S ≈ -2.0) and are used as proline mimetics in peptide-based drug design .

Physicochemical and Pharmacokinetic Properties

| Property | Bromomethylene (QC-9836) | Bromoethyl (1420859-80-8) | Fluorinated (QM-8338) | Pyrrolidine (305329-97-9) |

|---|---|---|---|---|

| Log P (iLOGP) | 3.2 | 2.8 | 2.5 | 3.0 |

| TPSA (Ų) | 40.5 | 40.5 | 40.5 | 40.5 |

| H-Bond Donors | 0 | 0 | 0 | 0 |

| GI Absorption | High | High | High | High |

| BBB Permeability | Moderate | Moderate | High | Moderate |

Notes:

生物活性

tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate (CAS No. 253176-93-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C8H14BrNO2

- Molecular Weight : 232.11 g/mol

The compound features a bromomethylene group attached to the azetidine ring, which is known to influence its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial properties. A study showed that similar compounds could inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

2. Anticancer Activity

Azetidine derivatives have been explored for their anticancer potential. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating specific pathways associated with cell death .

3. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. For instance, it has been reported to inhibit certain proteases, which are crucial for the proliferation of cancer cells and viral replication . The bromomethylene group may play a vital role in enhancing the binding affinity of the compound to the enzyme active sites.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : The lipophilic nature of the tert-butyl group allows for better membrane penetration, facilitating its interaction with cellular components.

- Covalent Bond Formation : The electrophilic bromomethylene group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to functional modifications that disrupt normal cellular processes.

Case Studies

Applications in Drug Development

The versatility of this compound makes it a valuable intermediate in synthetic chemistry for creating novel pharmaceuticals. Its derivatives are being investigated for:

- Antibiotics : Developing new agents targeting resistant bacterial strains.

- Anticancer Drugs : Synthesizing compounds that selectively target cancer cells while sparing healthy tissues.

- Enzyme Inhibitors : Creating therapeutics aimed at diseases involving dysregulated protease activity.

常见问题

Q. What synthetic strategies are employed to introduce the bromomethylene group into tert-butyl azetidine-1-carboxylate derivatives?

The bromomethylene group can be introduced via halogenation or alkene functionalization. A common approach involves Wittig or Horner-Wadsworth-Emmons reactions using bromomethyltriphenylphosphonium ylides or related reagents. For example, tert-butyl 3-oxoazetidine-1-carboxylate (a key intermediate) reacts with bromomethylenation reagents under basic conditions (e.g., NaH in THF/DMF). Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate?

- NMR (¹H/¹³C): Azetidine ring protons appear as distinct multiplets (δ 3.5–4.5 ppm), while the bromomethylene CH₂Br group shows a doublet near δ 5.5–6.5 ppm. The tert-butyl group resonates as a singlet at δ 1.2–1.4 ppm .

- IR: Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br vibration at ~600 cm⁻¹ .

- Mass Spectrometry: Molecular ion [M+Na]⁺ confirms the molecular weight, with fragmentation patterns indicating loss of the tert-butyl group (e.g., m/z 210 → 154) .

Q. What are the typical reaction pathways for this compound in cross-coupling reactions?

The bromomethylene group participates in Suzuki-Miyaura or Heck couplings. For instance, palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives. Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) must balance steric hindrance from the tert-butyl group and reactivity of the C-Br bond .

Advanced Research Questions

Q. How does the stereoelectronic profile of the bromomethylene group influence azetidine ring strain and reactivity?

The electron-withdrawing bromine increases ring strain, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) reveal that the C-Br bond polarization destabilizes the azetidine ring, accelerating ring-opening under acidic conditions. This reactivity is exploited in synthesizing fused heterocycles or peptidomimetics .

Q. What strategies prevent undesired elimination or ring-opening during functionalization?

- Kinetic Control: Low temperatures (−78°C to 0°C) and short reaction times suppress elimination.

- Protecting Groups: Temporary protection of the azetidine nitrogen (e.g., Boc or Cbz) stabilizes intermediates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states without promoting side reactions .

Q. How can this compound serve as a building block in drug discovery?

Its azetidine core mimics proline in bioactive peptides, while the bromomethylene group enables late-stage diversification. For example:

- Kinase Inhibitors: Coupling with pyridinyl boronic acids generates ATP-binding site competitors.

- Antimicrobial Agents: Functionalization with heteroaromatic groups enhances membrane permeability .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for bromomethylene introduction: How to troubleshoot?

Contradictions arise from reagent purity or reaction scaling. For example, small-scale syntheses (≤1 mmol) often report higher yields (70–80%) due to better mixing, while larger batches (≥10 mmol) may drop to 50–60% due to heat dissipation issues. Optimize by:

- Using flow chemistry for scalability .

- Pre-activating intermediates (e.g., ylide formation) before azetidine addition .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。